molecular formula C15H19NO4S B2631125 (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide CAS No. 874594-55-5

(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide

Cat. No.: B2631125
CAS No.: 874594-55-5
M. Wt: 309.38
InChI Key: YWSYUIMPWKQMBJ-VMPITWQZSA-N
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Description

(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide is a synthetic organic compound It features a thiolane ring with a dioxo substitution, a methoxyphenyl group, and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the thiolane ring: Starting from a suitable diene and a sulfur source under oxidative conditions.

    Introduction of the dioxo group: Oxidation of the thiolane ring using reagents like hydrogen peroxide or peracids.

    Attachment of the methoxyphenyl group: Via a Friedel-Crafts alkylation or acylation reaction.

    Formation of the methylprop-2-enamide moiety: Through a condensation reaction involving an appropriate amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide may undergo various types of chemical reactions, including:

    Oxidation: Further oxidation of the thiolane ring or the methoxy group.

    Reduction: Reduction of the dioxo group to a hydroxyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the amide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, this compound might be investigated for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties. It could also serve as a probe for studying biochemical pathways.

Medicine

In medicine, this compound could be explored as a potential drug candidate or as a lead compound for the development of new therapeutics.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other thiolane derivatives, methoxyphenyl compounds, or amides with similar structural features.

Uniqueness

The uniqueness of (2E)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide could lie in its specific combination of functional groups, which might confer unique reactivity or biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S/c1-16(13-9-10-21(18,19)11-13)15(17)8-5-12-3-6-14(20-2)7-4-12/h3-8,13H,9-11H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSYUIMPWKQMBJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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